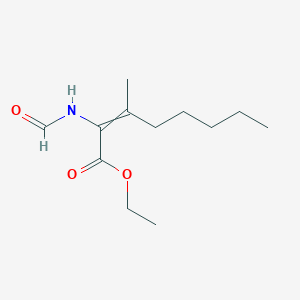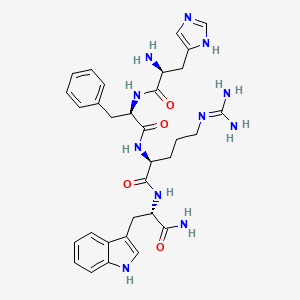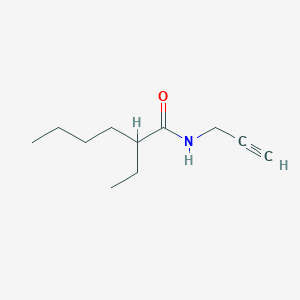
(1,3-Dibenzyl-2,3-dihydro-1H-benzimidazol-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Dibenzyl-2,3-dihydro-1H-benzimidazol-2-yl)acetonitrile is an organic compound belonging to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole ring substituted with dibenzyl groups and an acetonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dibenzyl-2,3-dihydro-1H-benzimidazol-2-yl)acetonitrile typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents. One common method is the alkylation of 1,3-dibenzyl-2,3-dihydro-1H-benzimidazole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Dibenzyl-2,3-dihydro-1H-benzimidazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1,3-Dibenzyl-2,3-dihydro-1H-benzimidazol-2-yl)acetonitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that benzimidazole derivatives exhibit significant biological activities, making them valuable in drug discovery .
Medicine
In medicine, this compound and its derivatives are explored for their therapeutic potential. They are studied for their ability to inhibit specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of (1,3-Dibenzyl-2,3-dihydro-1H-benzimidazol-2-yl)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
Uniqueness
(1,3-Dibenzyl-2,3-dihydro-1H-benzimidazol-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
243836-01-3 |
|---|---|
Molekularformel |
C23H21N3 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
2-(1,3-dibenzyl-2H-benzimidazol-2-yl)acetonitrile |
InChI |
InChI=1S/C23H21N3/c24-16-15-23-25(17-19-9-3-1-4-10-19)21-13-7-8-14-22(21)26(23)18-20-11-5-2-6-12-20/h1-14,23H,15,17-18H2 |
InChI-Schlüssel |
QGUJIPADWNMGSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(N(C3=CC=CC=C32)CC4=CC=CC=C4)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











methanone](/img/structure/B14249344.png)
![(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate](/img/structure/B14249356.png)
![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)


